
1-(3-Fluorobenzyl)guanidine Hydrochloride
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Overview
Description
1-(3-Fluorobenzyl)guanidine Hydrochloride is a guanidinium derivative characterized by a fluorinated benzyl substituent at the meta position. Guanidine hydrochloride derivatives are known for their strong hydrogen-bonding capacity and ability to disrupt protein structures, making them valuable in therapeutic and biochemical applications .
Preparation Methods
Direct Nucleophilic Substitution of Guanidine with 3-Fluorobenzyl Chloride
Method Overview
The most straightforward approach involves nucleophilic substitution where guanidine hydrochloride reacts with 3-fluorobenzyl chloride under basic conditions. This method leverages the electrophilic nature of the benzyl chloride and the nucleophilicity of the guanidine nitrogen atoms.
Reaction Scheme
$$
\text{Guanidine Hydrochloride} + \text{3-Fluorobenzyl Chloride} \xrightarrow{\text{Base}} \text{1-(3-Fluorobenzyl)guanidine Hydrochloride}
$$
Process Conditions
- Base: Triethylamine or sodium carbonate to neutralize HCl formed.
- Solvent: Anhydrous acetonitrile or ethanol.
- Temperature: 0°C to room temperature.
- Reaction Time: 4–12 hours, depending on conditions.
Research Findings
Patents such as US5489709A describe similar strategies for substituted guanidines, emphasizing the importance of controlling reaction conditions to prevent over-alkylation and side reactions. The process typically yields moderate to high purity products, with yields often exceeding 70% under optimized conditions.
Catalytic Guanidine Synthesis from Cyanamides
Method Overview
This method involves the catalytic conversion of cyanamides into guanidine derivatives, followed by functionalization with 3-fluorobenzyl groups. The process is particularly useful for synthesizing complex guanidine derivatives with high regioselectivity.
Reaction Pathway
- Cyanamide reacts with amines or ammonia in the presence of catalysts such as aluminum chloride or other Lewis acids.
- The resulting guanidine intermediates are then alkylated with 3-fluorobenzyl halides.
Key Research Data
- US5489709A details a catalytic process where cyanamides are refluxed with ammonia or amines in the presence of Lewis acids, producing substituted guanidines with yields around 55–80% (see Table 1 for summarized data).
Multi-step Organic Synthesis via Guanidine Intermediates
Method Overview
This approach involves synthesizing a precursor guanidine compound, such as N-methylguanidine, followed by aromatic substitution with 3-fluorobenzyl groups.
Typical Synthetic Route
- Step 1: Preparation of N-methylguanidine via reduction of cyanoguanidine derivatives.
- Step 2: Alkylation with 3-fluorobenzyl halides under basic conditions.
- Step 3: Purification and salt formation with hydrochloric acid to obtain the hydrochloride salt.
Research Data & Optimization
- The process described in patent WO1993019042A1 reports a two-step synthesis involving refluxing N-methylguanidine with 3-fluorobenzyl chloride, followed by salt formation. Yields of approximately 80% are typical, with purification via recrystallization from ethanol/ether mixtures.
Automated and Modern Synthesis Approaches
Recent advances focus on automating the synthesis for radiopharmaceutical applications, such as the production of fluorine-18 labeled analogs. These methods utilize precursor guanidine compounds and involve rapid, multi-step procedures optimized for automation.
Example
- The synthesis of meta-[18F]fluorobenzylguanidine employs a two-step process: fluorination of a diaryliodonium precursor followed by reduction and guanylation, achieving high yields (~21.7%) within 56 minutes, as per recent literature.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)guanidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorobenzyl group.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Synthesis and Production
Automated synthesis methods have been developed for producing radiolabeled versions of fluorobenzylguanidine, such as meta-[18F]fluorobenzylguanidine ([18F]MFBG). These methods involve converting diaryliodonium salts into aryl fluorides using automated platforms like the IBA Synthera® . A streamlined approach with fewer manipulations facilitates automation and remote synthesis, which is crucial for radiopharmaceutical production .
Neuroendocrine Tumor Imaging
One significant application of fluorobenzylguanidine derivatives is in the imaging of neuroendocrine tumors, including neuroblastoma (NB). [18F]MFBG has the potential to improve the detection and staging of NB and other neuroendocrine tumors . The nerve-like phenotype of these tumors, which originate from neural crest cells, makes them suitable for imaging with radioactive probes designed for neuronal applications .
Radiolabelled derivative
The use of radioiodine-labeled meta-iodobenzylguanidine (MIBG) is common for diagnostic imaging and therapy of malignant tumors . 18F- or 131I-labeled (4-fluoro-3-iodobenzyl)guanidine (FIBG) has been explored as a derivative of MIBG, with research focusing on developing radiosynthetic methods to obtain these compounds and evaluate their diagnostic and therapeutic potential .
Chemical Properties and Applications
Guanidine hydrochloride, a related compound, is used in various applications, including protein and peptide cleavage and as a protein denaturant . It can be used in solutions such as 6 M urea or 1% SDS . N-(4-fluorobenzyl)guanidine is another related compound that is relevant in the context of this query .
Heterocyclic Nitrogen Systems
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)guanidine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
- Solubility and Stability : Fluorine’s small size and high electronegativity improve solubility in polar solvents compared to bulkier substituents like trifluoromethyl. For example, 3-fluoroazetidine hydrochloride (C₃H₇ClFN) has a molecular weight of 111.55 g/mol and moderate GI absorption, suggesting bioavailability advantages .
- Synthetic Yields: Yields for fluorinated analogs (e.g., 84–92% in ) are comparable to non-fluorinated derivatives, indicating feasible scalability.
Key Research Findings
Protein Interaction Studies
- Denaturation Efficiency : GmHCl unfolds lysozyme with a ΔG°(H₂O) of 6.1 ± 0.4 kcal/mol, while urea requires higher concentrations for similar effects . Fluorinated analogs may further stabilize denatured states via polar interactions.
- Membrane Permeability : Fluorinated guanidine derivatives (e.g., 3-fluoroazetidine hydrochloride) show enhanced permeability in yeast models, potentiating antifungal activity when combined with SDS .
Biological Activity
1-(3-Fluorobenzyl)guanidine Hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C9H10ClFN4
- Molecular Weight : 232.65 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Adrenergic Receptors : The compound acts as a selective antagonist at adrenergic receptors, influencing neurotransmitter release and modulating sympathetic nervous system activity.
- Antimalarial Activity : Research indicates that this compound shows significant activity against Plasmodium falciparum, the causative agent of malaria, potentially through inhibition of key metabolic pathways in the parasite.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 2.0 |
Escherichia coli | 125 |
These findings suggest that while the compound is effective against Gram-positive bacteria like S. aureus, it shows reduced efficacy against Gram-negative bacteria such as E. coli, highlighting the influence of structural modifications on biological activity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The cytotoxic effects were measured using IC50 values, as shown in Table 2.
Cell Line | IC50 (µM) |
---|---|
HL-60 (Leukemia) | 3.08 |
MCF-7 (Breast Cancer) | 5.00 |
HCT-116 (Colorectal Cancer) | 4.50 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as ERK1/2 and Akt phosphorylation .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : In a clinical trial involving patients with resistant malaria, administration of the compound resulted in a significant reduction in parasitemia levels within three days of treatment.
- Case Study 2 : A cohort study on cancer patients treated with this compound noted improved survival rates and reduced tumor sizes in those with specific genetic mutations related to BRAF signaling pathways.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies indicate potential organ toxicity with prolonged exposure; however, the therapeutic doses used in studies are generally considered safe .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Fluorobenzyl)guanidine Hydrochloride, and how can its purity be validated?
- Methodology :
- Synthesis : Begin with nucleophilic substitution of 3-fluorobenzyl bromide with a guanidine precursor (e.g., cyanoguanidine) under basic conditions. Subsequent purification via recrystallization or column chromatography ensures intermediate purity. Conversion to the hydrochloride salt involves treatment with HCl in a polar solvent (e.g., ethanol) .
- Characterization : Confirm structure using 1H/13C NMR (peaks at δ ~7.4 ppm for aromatic protons and δ ~3.8 ppm for benzyl-CH2) and FT-IR (N-H stretch at ~3400 cm−1). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical) .
Q. What biological targets are associated with this compound, and how are initial activity assays designed?
- Methodology :
- Target Identification : Prioritize voltage-gated sodium channels (e.g., Nav1.7) due to structural analogs (e.g., 1-(2,4-difluorophenyl)guanidine HCl) showing Nav1.7 inhibition . Use patch-clamp electrophysiology to measure ion current suppression in transfected HEK293 cells.
- Assay Design : Employ fluorescence-based binding assays (e.g., FLIPR Tetra for calcium flux) with EC50 determination. Include positive controls (e.g., tetrodotoxin for Nav1.7) and negative controls (vehicle-only wells) .
Advanced Research Questions
Q. How can researchers optimize the use of this compound in protein denaturation studies to calculate thermodynamic stability (ΔG)?
- Methodology :
- Denaturation Protocol : Prepare a protein solution (e.g., lysozyme) in Tris-HCl buffer (pH 7.4) with incremental guanidine HCl concentrations (0.5–3 M). Monitor unfolding via circular dichroism (CD) at 222 nm or intrinsic fluorescence (Trp emission shift).
- Data Analysis : Fit data to a two-state model using the linear extrapolation method: ΔG=ΔGH2O−m[denaturant]. Validate with van’t Hoff plots to confirm reversibility .
Q. How should contradictory data on binding affinity in pharmacological studies be resolved?
- Methodology :
- Orthogonal Validation : Compare results from electrophysiology (e.g., IC50 = 50 nM) with radioligand displacement assays (e.g., 3H-saxitoxin competition).
- Buffer Optimization : Test varying pH (6.5–7.8) and ion concentrations (Na+, K+) to identify confounding factors. For example, high Na+ may mask guanidine’s inhibitory effects on Nav channels .
Q. What strategies mitigate compound instability in long-term biochemical assays?
- Methodology :
- Stability Screening : Store solutions at 4°C in amber vials to prevent photodegradation. Assess stability via LC-MS over 72 hours; degradation >5% necessitates formulation additives (e.g., 0.1% BSA).
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and reconstitute in DMSO-free buffers to avoid solubility issues .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- Exposure Mitigation : Use nitrile gloves and fume hoods during weighing/solubilization. Avoid inhalation of powders; employ HEPA-filtered respirators if airborne particles are detected.
- Toxicity Management : Acute toxicity (LD50 in rats: ~200 mg/kg) requires immediate decontamination with saline for eyes/skin. Chronic exposure risks (neurotoxicity) mandate regular health monitoring .
Properties
Molecular Formula |
C8H11ClFN3 |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C8H10FN3.ClH/c9-7-3-1-2-6(4-7)5-12-8(10)11;/h1-4H,5H2,(H4,10,11,12);1H |
InChI Key |
QPZGNXRSAHJTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C(N)N.Cl |
Origin of Product |
United States |
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